molecular formula C27H28N2O3 B13130579 1,4-Diamino-2-(4-(heptyloxy)phenyl)anthracene-9,10-dione CAS No. 92135-76-7

1,4-Diamino-2-(4-(heptyloxy)phenyl)anthracene-9,10-dione

Cat. No.: B13130579
CAS No.: 92135-76-7
M. Wt: 428.5 g/mol
InChI Key: UEOLKJBGYFOXKT-UHFFFAOYSA-N
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Description

1,4-Diamino-2-(4-(heptyloxy)phenyl)anthracene-9,10-dione is a complex organic compound belonging to the anthracene family. Anthracene derivatives are known for their photophysical properties and are widely used in various applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators . This particular compound features a heptyloxyphenyl group, which can influence its chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Diamino-2-(4-(heptyloxy)phenyl)anthracene-9,10-dione typically involves multiple steps, starting from anthracene. The process includes:

    Nitration: Anthracene is nitrated to introduce nitro groups at specific positions.

    Reduction: The nitro groups are reduced to amino groups using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The heptyloxyphenyl group is introduced through a substitution reaction, often using a suitable halide and a base to facilitate the reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,4-Diamino-2-(4-(heptyloxy)phenyl)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in dye synthesis.

    Reduction: Reduction reactions can convert the compound into its leuco form, which is useful in certain applications.

    Substitution: The amino groups can participate in substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halides and bases such as sodium hydroxide or potassium carbonate are typically employed.

Major Products

The major products formed from these reactions include various substituted anthracene derivatives, which can be further utilized in different applications .

Scientific Research Applications

1,4-Diamino-2-(4-(heptyloxy)phenyl)anthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Employed in the development of fluorescent probes for imaging and diagnostic purposes.

    Medicine: Investigated for its potential use in photodynamic therapy and as a drug delivery agent.

    Industry: Utilized in the production of OLEDs and other optoelectronic devices.

Mechanism of Action

The mechanism of action of 1,4-Diamino-2-(4-(heptyloxy)phenyl)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound’s photophysical properties allow it to absorb and emit light, making it useful in applications like fluorescence imaging. The amino groups can form hydrogen bonds and interact with various biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in similar applications.

    1,5-Diamino-4,8-dihydroxyanthraquinone: Another anthracene derivative with distinct chemical properties and applications.

Uniqueness

1,4-Diamino-2-(4-(heptyloxy)phenyl)anthracene-9,10-dione is unique due to the presence of the heptyloxyphenyl group, which can enhance its solubility and modify its photophysical properties. This makes it particularly suitable for specific applications in optoelectronics and fluorescence-based research .

Properties

CAS No.

92135-76-7

Molecular Formula

C27H28N2O3

Molecular Weight

428.5 g/mol

IUPAC Name

1,4-diamino-2-(4-heptoxyphenyl)anthracene-9,10-dione

InChI

InChI=1S/C27H28N2O3/c1-2-3-4-5-8-15-32-18-13-11-17(12-14-18)21-16-22(28)23-24(25(21)29)27(31)20-10-7-6-9-19(20)26(23)30/h6-7,9-14,16H,2-5,8,15,28-29H2,1H3

InChI Key

UEOLKJBGYFOXKT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C2=CC(=C3C(=C2N)C(=O)C4=CC=CC=C4C3=O)N

Origin of Product

United States

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